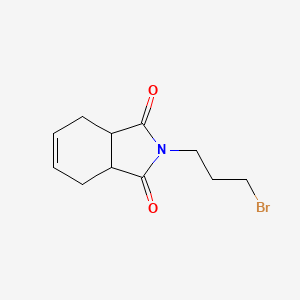
Methyl (3R,4R)-3,4-dimethylcyclobut-1-ene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3R,4R)-3,4-dimethylcyclobut-1-ene-1-carboxylate is an organic compound characterized by its unique cyclobutene ring structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The stereochemistry of the compound, indicated by the (3R,4R) configuration, plays a crucial role in its chemical behavior and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3R,4R)-3,4-dimethylcyclobut-1-ene-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a cyclobutene precursor, which undergoes a series of reactions including esterification and methylation to yield the desired product. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality. The scalability of the synthesis process is a key factor in its commercial viability.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl (3R,4R)-3,4-dimethylcyclobut-1-ene-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Methyl (3R,4R)-3,4-dimethylcyclobut-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Methyl (3R,4R)-3,4-dimethylcyclobut-1-ene-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The stereochemistry of the compound allows it to fit into specific binding sites, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
- Methyl (3R,4S)-3,4-dimethylcyclobut-1-ene-1-carboxylate
- Methyl (3S,4R)-3,4-dimethylcyclobut-1-ene-1-carboxylate
- Methyl (3S,4S)-3,4-dimethylcyclobut-1-ene-1-carboxylate
Comparison: The unique (3R,4R) configuration of Methyl (3R,4R)-3,4-dimethylcyclobut-1-ene-1-carboxylate distinguishes it from its stereoisomers. This configuration affects its chemical reactivity, binding affinity, and overall biological activity. Compared to its stereoisomers, the (3R,4R) compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it more suitable for certain applications.
Propriétés
Numéro CAS |
60697-52-1 |
|---|---|
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
methyl (3R,4R)-3,4-dimethylcyclobutene-1-carboxylate |
InChI |
InChI=1S/C8H12O2/c1-5-4-7(6(5)2)8(9)10-3/h4-6H,1-3H3/t5-,6-/m1/s1 |
Clé InChI |
FTLVSCMZYSKIHQ-PHDIDXHHSA-N |
SMILES isomérique |
C[C@@H]1C=C([C@@H]1C)C(=O)OC |
SMILES canonique |
CC1C=C(C1C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxo-2-[4-(propan-2-yl)phenyl]ethyl thiocyanate](/img/structure/B14621849.png)
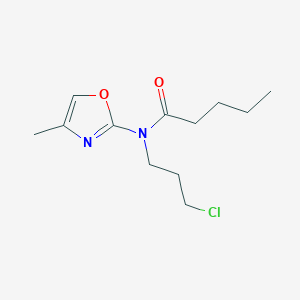
![4-[(E)-(4-Octylphenyl)diazenyl]benzonitrile](/img/structure/B14621860.png)
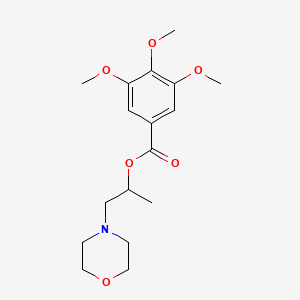
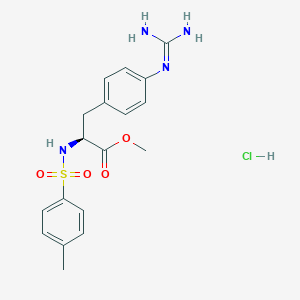
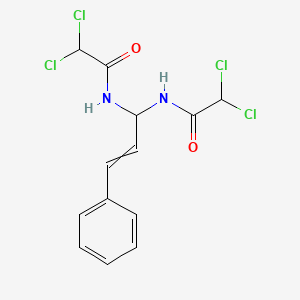
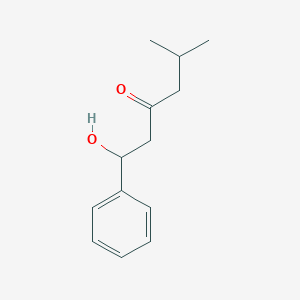
![N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2-(dimethylamino)acetamide;hydrochloride](/img/structure/B14621881.png)
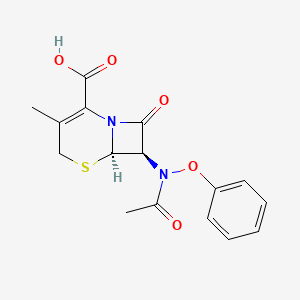
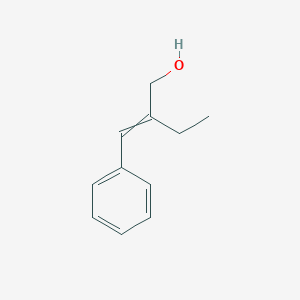
![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl-](/img/structure/B14621897.png)
![4-[(2-Hydroxy-5-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14621905.png)
